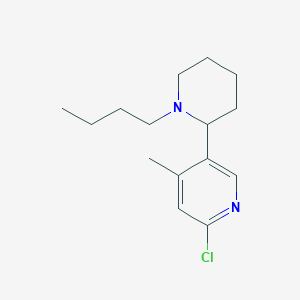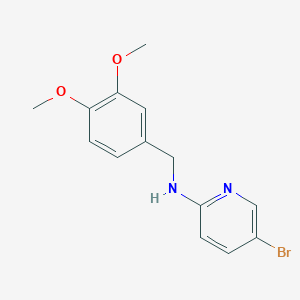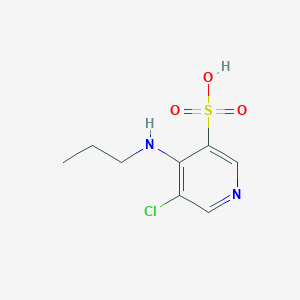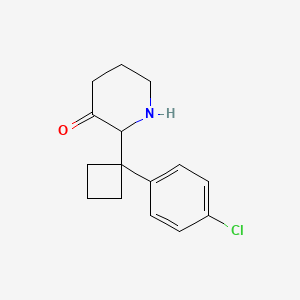
Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate: is a chemical compound that features a sodium ion, a picolinate moiety, and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate typically involves the protection of an amino group with a tert-butoxycarbonyl group. This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The picolinate moiety is then introduced through a series of reactions involving appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the picolinate moiety.
Reduction: Reduction reactions can be performed on the Boc-protected amino group.
Substitution: The compound can participate in substitution reactions, especially at the picolinate ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate is used as a building block in organic synthesis. Its Boc-protected amino group allows for selective reactions, making it valuable in the synthesis of complex molecules .
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate involves its ability to interact with various molecular targets through its functional groups. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further reactions . The picolinate moiety can coordinate with metal ions, making it useful in catalysis and coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
- 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
- tert-Butyl 4-(hydroxymethyl)benzylcarbamate
- tert-Butyl 3-ethynylbenzylcarbamate
Uniqueness: Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate is unique due to its combination of a Boc-protected amino group and a picolinate moiety. This combination provides distinct reactivity and coordination properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H15N2NaO4 |
|---|---|
Molekulargewicht |
274.25 g/mol |
IUPAC-Name |
sodium;4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H16N2O4.Na/c1-12(2,3)18-11(17)14-7-8-4-5-13-9(6-8)10(15)16;/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16);/q;+1/p-1 |
InChI-Schlüssel |
KZIOOPXEQLYZOP-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11814440.png)




![2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11814480.png)



![Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B11814496.png)


